![molecular formula C17H13N3O3S B2692980 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 391221-18-4](/img/structure/B2692980.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a derivative of 4-(3-nitrophenyl)thiazol-2-ylhydrazone . These derivatives have been designed, synthesized, and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .
Synthesis Analysis
The synthesis of these derivatives involves linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group is an important pharmacophoric feature .Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of a hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group . This structure is crucial for obtaining selective and reversible human MAO-B inhibition .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include linking different (un)substituted (hetero)aromatic substituents to N1 of the hydrazone . The exact reactions would depend on the specific substituents used.科学的研究の応用
Glutaminase Inhibition for Cancer Therapy
Research has demonstrated the potential of thiazol-2-yl derivatives, such as N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, in inhibiting glutaminase activity. Glutaminase plays a critical role in cancer cell metabolism by providing essential nutrients for growth. Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares structural similarities with this compound, have been investigated for their glutaminase inhibitory effects. These studies suggest the importance of such compounds in cancer therapy, particularly in attenuating the growth of human lymphoma cells both in vitro and in xenograft models Shukla et al., 2012.
Antimicrobial Activity
Thiazole and thiazolidinone derivatives have shown promising antimicrobial properties. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized, showing significant antibacterial activity against various bacterial strains. These compounds, including this compound analogues, demonstrated potential as lead compounds in designing new antibacterial agents Lu et al., 2020.
Antioxidant and Anti-inflammatory Properties
Studies on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have uncovered their dual antioxidant and anti-inflammatory activities. These compounds, structurally related to this compound, have been evaluated for their ability to scavenge free radicals and inhibit inflammation, highlighting their therapeutic potential in managing oxidative stress and inflammatory diseases Koppireddi et al., 2013.
Anticancer Activity
N-substituted benzimidazole derivatives, with structural similarities to this compound, have been synthesized and tested against Methicillin-resistant Staphylococcus aureus (MRSA). These compounds have shown significant antibacterial activity, with specific derivatives exhibiting potent effects against MRSA, suggesting their potential in developing new treatments for antibiotic-resistant infections Chaudhari et al., 2020.
作用機序
Target of Action
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of thiazole derivatives . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiazole derivatives are known to have various biological activities, including antimicrobial, antifungal, and antineoplastic effects
将来の方向性
生化学分析
Biochemical Properties
It is known that thiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as acting as enzyme inhibitors or activators
Cellular Effects
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects suggest that N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide could potentially influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a thiazole derivative, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(9-12-5-2-1-3-6-12)19-17-18-15(11-24-17)13-7-4-8-14(10-13)20(22)23/h1-8,10-11H,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXIZYWGGYCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
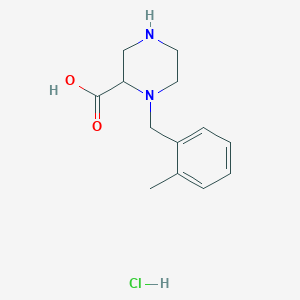
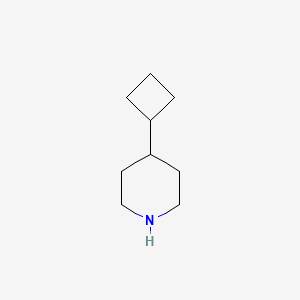
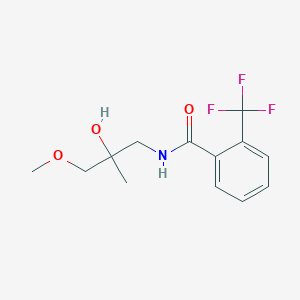
![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)
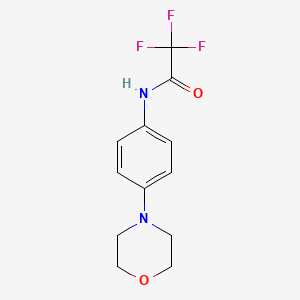
![2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2692909.png)
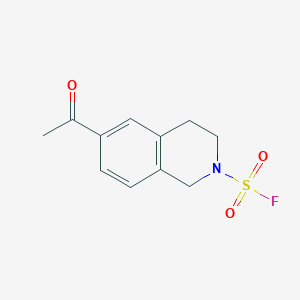

![N-(1,3-benzothiazol-2-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2692913.png)
![Ethyl 3-[(2-chloroacetyl)amino]-4-phenylbutanoate](/img/structure/B2692914.png)
![N-benzyl-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2692915.png)
![[(3S,4R)-4-Thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/no-structure.png)
![1-[(4-fluorophenyl)methyl]-N-[3-(morpholin-4-yl)propyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2692919.png)

